molecular formula C8H7ClO2 B1584715 5-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 23731-06-8

5-(Chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B1584715
CAS No.: 23731-06-8
M. Wt: 170.59 g/mol
InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, featuring a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and a chloromethyl group on the benzene ring, which provides a versatile platform for various chemical transformations. Its reactivity and functional groups make it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-(chloromethyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACWTZLXIFJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319332
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23731-06-8
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
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Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

The salicylaldehyde is convened to the 5-chloromethylbenzaldehyde by combining the aldehyde with aqueous formaldehyde (37%) and concentrated hydrochloric acid, at a reduced temperature in the range of -10° to +10° C. or thereabouts. Gaseous HCl is then bubbled through the solution to saturate with HCl after which the solution is stirred for a period sufficient to effect the reaction at a reduced temperature, one which is about that of the temperature at which the reactants were combined initially. The product, the 5-(chloromethyl)-2-hydroxybenzaldehyde, should be formed as a white precipitate which can be recovered by conventional means.
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Synthesis routes and methods II

Procedure details

The compound was prepared by a modified procedure of Stoermer and Behn (R. Stoermer and K. Behn, Ber., 34 [1901], 2455). A 500-ml, three-neck flask equipped with a stirrer, thermometer and a gas inlet was charged with salicylaldehyde (61 g), formaldehyde (40 percent aqueous solution, 41 g) and hydrochloric acid (32 weight percent, 60 g). HCl gas was passed into the reaction mixture for 20 hours while the temperature was maintained below 30° C. The resulting dark purple reaction mixture was then treated with hot water (3×200 ml) to remove the unreacted paraformaldehyde. The crude product was sublimed at 100°/1 mm to give 34 g of white 3-formyl-4-hydroxybenzyl chloride (40 percent yield in salicylaldehyde), m.p. 90° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(chloromethyl)-2-hydroxybenzaldehyde a useful building block in organic synthesis?

A1: this compound's value stems from the reactivity of its chloromethyl group. This group acts as a good leaving group, allowing for easy substitution with various nucleophiles like O-, S-, or N-containing molecules []. This versatility makes it a valuable precursor for synthesizing a diverse range of compounds, including various salicylaldehyde derivatives [].

Q2: Can you provide examples of how this compound has been used in the synthesis of heterocycles?

A2: Absolutely! this compound can be used to create various heterocyclic compounds:

  • Benzofurans: Researchers have successfully utilized this compound in synthesizing benzofuran derivatives [].
  • Coumarins: This compound also serves as a starting material for synthesizing coumarin derivatives, an important class of oxygen-containing heterocycles [, ]. For instance, it has been used to synthesize N-(6,8-disubstituted coumarin-3-yl)benzamides for their potential cytotoxic activity [].

Q3: Are there any examples of this compound being used to modify materials for catalytic applications?

A3: Yes, in a study focusing on alcohol oxidation, researchers anchored a manganese(III) salophen complex onto hydroxyapatite-coated magnetite nanoparticles []. They achieved this by first modifying the nanoparticles with this compound, showcasing its potential in materials science and catalysis [].

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